Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate
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Overview
Description
Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate: is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate typically involves the reaction of 2-(trifluoromethyl)phenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate is largely dependent on its chemical structure. The trifluoromethyl group imparts lipophilicity and metabolic stability, enhancing the compound’s interaction with biological targets. It can modulate enzyme activity or receptor binding through hydrophobic interactions and electronic effects. The ester group can undergo hydrolysis to release the active phenoxypropanoic acid, which may further interact with molecular targets.
Comparison with Similar Compounds
- Ethyl 3-(2-fluorophenoxy)propanoate
- Ethyl 3-(2-chlorophenoxy)propanoate
- Ethyl 3-(2-bromophenoxy)propanoate
Comparison:
- Ethyl 3-(2-(trifluoromethyl)phenoxy)propanoate is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to its fluoro, chloro, and bromo analogs.
- The trifluoromethyl group also imparts distinct electronic properties, influencing the compound’s reactivity and interaction with biological targets.
- While the other similar compounds may exhibit similar chemical behaviors, the trifluoromethyl derivative often shows enhanced biological activity and stability, making it a preferred choice in various applications.
Properties
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-17-11(16)7-8-18-10-6-4-3-5-9(10)12(13,14)15/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIDFDXFOCNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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